molecular formula C36H32N2O8S2 B13386287 (Fmoc-Cys-OH)

(Fmoc-Cys-OH)

Cat. No.: B13386287
M. Wt: 684.8 g/mol
InChI Key: IRQYKZZFOSDZHP-UHFFFAOYSA-N
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Description

N-(9-Fluorenylmethoxycarbonyl)-L-cysteine (Fmoc-Cys-OH): is a derivative of the amino acid cysteine, commonly used in peptide synthesis. The Fmoc group serves as a protecting group for the amino group of cysteine, allowing for selective reactions at other functional groups. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where it helps in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Cys-OH typically involves the protection of the cysteine thiol group and the amino group. One common method includes the reaction of cysteine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction proceeds under mild conditions, usually at room temperature, to yield Fmoc-Cys-OH .

Industrial Production Methods: Industrial production of Fmoc-Cys-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solvents and reagents is optimized to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Cys-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Fmoc-Cys-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of cysteine, allowing for selective reactions at the thiol group. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the stepwise assembly of peptides. The thiol group can form disulfide bonds, contributing to the stability and functionality of the synthesized peptides .

Comparison with Similar Compounds

  • N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH)
  • N-(9-Fluorenylmethoxycarbonyl)-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH)
  • N-(9-Fluorenylmethoxycarbonyl)-S-tert-butyl-L-cysteine (Fmoc-Cys(tBu)-OH)

Comparison:

Uniqueness: Fmoc-Cys-OH is unique in its balance of stability and reactivity, making it a versatile choice for peptide synthesis. Its Fmoc protecting group is easily removed under basic conditions, allowing for efficient peptide assembly .

Properties

IUPAC Name

3-[[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N2O8S2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQYKZZFOSDZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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